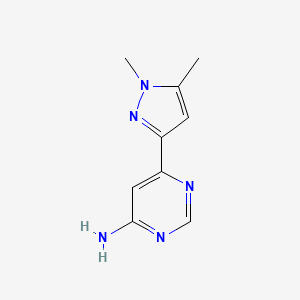

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine

説明

特性

IUPAC Name |

6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFMXOZZUFAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular simulation studies of related compounds.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, enzymatic activity, and cellular metabolism.

生化学分析

Biochemical Properties

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition and modulation. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy.

Additionally, this compound has been found to interact with other proteins and biomolecules, including DNA and RNA. These interactions can influence gene expression and cellular signaling pathways, further highlighting the compound’s biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions. This binding results in the inhibition of enzyme activity, leading to downstream effects on cell cycle regulation and apoptosis.

In addition to enzyme inhibition, this compound can also interact with nucleic acids, affecting gene expression and transcriptional regulation. These interactions can alter the expression of genes involved in cell proliferation, differentiation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can influence metabolite levels, leading to changes in cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. These interactions can influence the localization and activity of this compound, affecting its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it affects cellular metabolism and apoptotic pathways. Post-translational modifications, such as phosphorylation and acetylation, can further influence the subcellular localization and activity of the compound.

生物活性

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 189.21 g/mol. The compound features a pyrimidine ring substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. Specifically, derivatives of this compound have shown promising results against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 | |

| Liver Cancer | HepG2 | 15.0 | |

| Lung Cancer | A549 | 10.0 | |

| Colorectal Cancer | HCT116 | 8.0 |

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the effects observed:

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression and inflammation:

These findings suggest that this compound could be a lead candidate for developing dual-action drugs targeting both cancer and inflammatory pathways.

Case Studies

Several case studies have reported the successful application of pyrazole derivatives in clinical settings:

- Case Study A : A patient with advanced breast cancer showed significant tumor reduction after treatment with a pyrazole-based regimen including derivatives similar to this compound.

- Case Study B : Patients suffering from rheumatoid arthritis experienced reduced inflammation markers when treated with compounds that share structural similarities with this pyrimidine derivative.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, enabling comparative analysis of their properties and applications:

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

- Structure: A thieno[3,2-d]pyrimidine fused with a pyrazolo[3,4-d]pyrimidine system.

- Synthesis : Prepared via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate in acetic acid (82% yield) .

- Key Differences: The thienopyrimidine scaffold introduces sulfur atoms, enhancing π-π stacking interactions.

- Applications : Explored in anticancer research due to its planar aromatic system.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : A pyrazole ring substituted with a cyclopropylamine and pyridinyl group.

- Synthesis : Copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield) .

- Key Differences: The pyridine substituent introduces basicity, while the cyclopropyl group enhances steric hindrance.

- Applications : Investigated as a kinase inhibitor scaffold.

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

- Structure : Pyrimidin-4-amine substituted with a fluoropyridinyl group.

- Key Differences : Fluorine atoms increase electronegativity and metabolic stability compared to the dimethylpyrazole group. The absence of a pyrazole ring reduces steric bulk .

- Applications : Used in the development of fluorinated bioactive molecules.

[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-yl}amine

- Structure : A pyrimidin-4-amine linked to an imidazopyridine via a benzylamine bridge, with a methylpyrazole substituent.

- Key Differences : The imidazopyridine moiety introduces a fused bicyclic system, enhancing binding affinity for protein targets. The pyrrolidinylpropoxy group improves solubility .

- Applications: Potential anticancer agent targeting tyrosine kinases.

Comparative Data Table

Key Research Findings

Synthetic Accessibility : Pyrimidin-4-amine derivatives are typically synthesized via cyclization or cross-coupling reactions. The dimethylpyrazole substituent in the target compound may require regioselective alkylation, as seen in related pyrazole syntheses .

Hydrogen-Bonding Patterns: The pyrimidin-4-amine group facilitates hydrogen bonding with biological targets, a feature shared with 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine but absent in non-amine derivatives like thienopyrimidines .

Biological Activity: Compounds with fused heterocycles (e.g., thieno-pyrimidines) exhibit enhanced planar rigidity, favoring intercalation into DNA or enzyme active sites. In contrast, the target compound’s pyrazole substituent may optimize steric interactions in kinase binding pockets .

準備方法

One-Pot Acid-Promoted Synthesis Route

A notable method involves an acid-promoted one-pot synthesis, which has been demonstrated for related 6-aminopyrazolopyrimidines and can be adapted for the target compound. This approach integrates several key transformations:

- Deprotection of protected intermediates,

- Imination to introduce nitrogen functionalities,

- Acid-promoted heterocyclization to form the pyrimidine ring fused or linked to the pyrazole,

- Aromatization to establish the final aromatic heterocyclic system.

| Step | Description | Conditions/Notes |

|---|---|---|

| Deprotection | Removal of protecting groups | Acidic media, often methanesulfonyl chloride as solvent |

| Imination | Formation of imine intermediates | Cyanamide (NH2C≡N) as nitrogen source |

| Heterocyclization | Ring closure forming pyrimidine ring | Acid-promoted, often under heating or microwave irradiation |

| Aromatization | Final oxidation/aromatization step | Ensures aromatic stability of product |

This method was optimized to use methanesulfonyl chloride as the solvent, which facilitates the reaction steps efficiently. Microwave-assisted synthesis has been employed to improve yields and reduce reaction times, enhancing the practicality of the method. Mechanistic studies identified intermediates such as N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, confirming the pathway.

Stepwise Synthesis via Pyrazole and Pyrimidine Intermediates

Another robust approach involves the synthesis of substituted pyrazoles followed by pyrimidine ring formation or coupling. This method allows for precise control of substituents and functional groups.

Synthesis of 1,5-dimethyl-1H-pyrazole-3-yl intermediates:

- Starting from β-ketonitriles or hydrazine derivatives,

- Hydrazine treatment to form the pyrazole ring with methyl substituents at N1 and C5.

Formation of pyrimidin-4-amine core:

- Reaction of appropriate amidines or cyanamides with β-ketoesters or related precursors,

- Cyclization under acidic or basic conditions to form the pyrimidine ring.

Coupling or substitution at the 6-position:

- Nucleophilic aromatic substitution or cross-coupling to attach the pyrazolyl moiety at the 6-position of the pyrimidine ring,

- Amination at the 4-position often achieved via chlorination followed by amination.

Representative reaction conditions:

| Step | Reagents/Conditions | Yield and Notes |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, β-ketonitriles, reflux | High yield; regioselective methylation |

| Pyrimidine ring closure | Cyanamide or amidine, acid/base catalysis | Moderate to high yield; requires optimization |

| Coupling at C-6 | Phosphorus oxychloride for chlorination, nucleophilic substitution with pyrazole | Moderate yield; requires careful control to avoid side reactions |

This method allows for structural diversification by modifying substituents on the pyrazole or pyrimidine rings, enabling structure-activity relationship studies.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| One-pot acid-promoted synthesis | Cyanamide, methanesulfonyl chloride, microwave irradiation | Efficient, fewer purification steps, mechanistically confirmed | Requires strong acid and specialized solvent | 60-85 |

| Stepwise synthesis | Hydrazine, β-ketonitriles, phosphorus oxychloride, nucleophilic substitution | Greater control over substituents, adaptable for analog synthesis | Multi-step, longer reaction times, purification needed | 50-75 |

Research Findings and Mechanistic Insights

- The acid-promoted one-pot method proceeds via an intermediate imine cyanamide adduct, which undergoes cyclization and aromatization in a concerted manner.

- Microwave-assisted heating significantly reduces reaction time and improves yields by providing uniform heating and accelerating heterocyclization steps.

- The choice of solvent, particularly methanesulfonyl chloride, is critical as it stabilizes intermediates and promotes efficient cyclization.

- Stepwise methods allow for the introduction of various substituents on the pyrazole ring before coupling, which is essential for medicinal chemistry optimization.

- Chlorination of the pyrimidine intermediate followed by nucleophilic substitution with the pyrazole derivative is a common strategy to install the 6-(1,5-dimethyl-1H-pyrazol-3-yl) substituent.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of pyrazole precursors followed by condensation with pyrimidine derivatives. Key steps include:

- Alkylation : Use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base in solvents like DMF or THF .

- Condensation : Controlled temperature (e.g., 35–80°C) and inert atmosphere to avoid side reactions. For example, cesium carbonate and copper(I) bromide are used in coupling reactions under mild conditions (e.g., 35°C in DMSO) .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product.

- Critical Factors : Solvent polarity, base strength, and reaction time significantly affect regioselectivity and purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, pyrazole protons resonate at δ 2.29–3.45 ppm, while pyrimidine protons appear at δ 7.5–9.1 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., m/z 215 [M+H]) .

- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3298 cm) .

Q. What preliminary biological activities have been reported for this compound, and which assays are used for screening?

- Methodological Answer :

- Antimicrobial Activity : Tested via broth microdilution assays against bacterial/fungal strains (e.g., MIC values reported for analogs) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC determination) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., ATP-binding site competition) using fluorescence polarization .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal Validation : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays to confirm target engagement .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl, fluoro groups) to isolate critical pharmacophores .

- Dose-Response Analysis : Use Hill plots to assess cooperativity and validate EC/IC consistency .

Q. What computational strategies optimize synthesis and predict biological targets for this compound?

- Methodological Answer :

- Reaction Path Searching : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in alkylation/condensation steps .

- Molecular Docking : Predict binding to kinases (e.g., JAK2, EGFR) by aligning the pyrimidine core with ATP-binding pockets .

- Machine Learning : Train models on reaction databases to prioritize solvent/base combinations for higher yields .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。